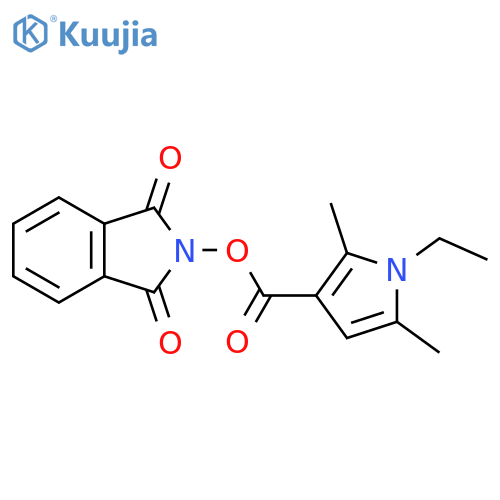

Cas no 2248314-71-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate)

2248314-71-6 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

- 2248314-71-6

- EN300-6515068

-

- インチ: 1S/C17H16N2O4/c1-4-18-10(2)9-14(11(18)3)17(22)23-19-15(20)12-7-5-6-8-13(12)16(19)21/h5-9H,4H2,1-3H3

- InChIKey: XIICWZMKCNMKNX-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=C(C)N(CC)C=1C)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 312.11100700g/mol

- どういたいしつりょう: 312.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 497

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 68.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6515068-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate |

2248314-71-6 | 1g |

$0.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

2248314-71-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 4770-00-7(3-cyano-4-nitroindole)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量